molecular formula C10H11NO2 B185949 Methyl 2-(benzylideneamino)acetate CAS No. 138495-05-3

Methyl 2-(benzylideneamino)acetate

Cat. No.: B185949
CAS No.: 138495-05-3
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
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Description

Methyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C10H11NO2. It is known for its versatile applications in organic synthesis and pharmaceutical development. The compound is characterized by the presence of a benzylideneamino group attached to a methyl acetate moiety, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(benzylideneamino)acetate can be synthesized through the condensation reaction between methyl glycinate and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization or extraction methods .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylideneamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(benzylideneamino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(benzylideneamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzylideneamino)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(benzylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIONBBMZSLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400212
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66646-88-6
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(phenylmethylidene)amino]acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-aminoacetate hydrochloride (15.00 g, 116.00 mmol, 1.0 eq) in CH2Cl2 (150 mL) was added Et3N (20 mL, 143.3 mmol, 1.2 eq) and PhCHO (14.6 mL, 143.3 mmol, 1.2 eq) in turn. The reaction mixture was stirred at room temperature overnight, and concentrated in vacuo. The residue was diluted with EtOAc and filtered. The filtrate was concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which was used for the next step without further purification. To a solution of methyl 2-(benzylideneamino)acetate in MeOH (200 mL) at −5° C. was added NaBH4 (2.80 g, 72.8 mmol, 0.55 eq) slowly. The reaction mixture was stirred at −5° C. for 2 h. The reaction mixture was then quenched with water and extracted with EtOAc (100 mL×3). The combined organic phases were washed with water followed by brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (20:1 (v/v) PE/EtOAc) to afford the title compound as colorless oil (21.30 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (11.8 g, 94.2 mmol) in EtOH (80 ml) was added Et3N (13.1 ml, d0.726, 94.2 mmol) at room temperature. To this heterogeneous mixture was added a solution of benzaldehyde (10.0 g, 94.2 mmol) in EtOH (20 ml) dropwise at room temperature. At the end of the addition turbidity of the reaction mixture decreased to a considerable extent. After stirring at room temperature for 2 hours, the solvent EtOH was evaporated in vacuo. To the residue was added half sat. NaCl aq. solution (20 ml), and the mixture was extracted with AcOEt (80 ml ×1). The AcOEt solution was washed with sat. NaCl aq. solution (×1), dried (Na2SO4), and concentrated in vacuo to give crude N-benzylidene glycine methyl ester (15.5 g, 93%). To a stirred mixture of freshly prepared crude N-benzylidene glycine methyl ester (15.5 g, 87.5 mmol), anhydrous LiBr (11.4 g, 131 mmol), and molecular sieves 4A (activated powder, Aldrich, 20.0 g) in dry THF (160 ml) was added a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 16.0 g, 105 mmol) in dry THF (20.0 ml) dropwise with cooling in a dry ice-acetone bath under an atmosphere of N2. To the resulting orange reaction mixture was added a solution of methyl (E)-4-benzyloxybutenoate (15.7 g, 76.1 mmol, known compound in the literatures: (a) Villieras, J.; Rambaud, M.; Graff, M.; Tetrahedron Lett., 26, 53 (1985), (b) Villieras, J.; Rambaud, M.; Synthesis 300 (1983) and (c) Solladi, G.; Frechou, C.; Hutt, J.; Demailly, G.; Bull. Soc. Chim. Fr., 827, (1987)) in dry THF (20 ml) dropwise with dry ice-acetone cooling, during which the orange color vanished. The white reaction mixture was stirred under the same cooling conditions for an hour, and then at room temperature for additional 30 minutes; at this point, the reaction mixture became yellow, and methyl (E)-4-benzyloxybutenoate was consumed completely. The reaction mixture was re-cooled in the dry ice acetone bath, and sat. NH4Cl aq. solution (50 ml) was added. After adding Celite, the mixture was filtered through a pad of Celite, and the filter cake was washed with AcOEt (50 ml×3). The organic layer was separated from the combined filtrate and washings, and the aqueous layer was extracted with AcOEt (30 ml×3). The combined organic layer and AcOEt extracts were washed with sat. NaCl aq. solution (×2), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil (31.8 g). This was chromatographed over silica gel (SiO2, Merck Kieselgel 60, 250 g). Elution with n-hexane-AcOEt(7:1→5:1) gave practically pure title compound (19.8 g, 685%) as a pale yellow viscous oil: IRmax (film): 3350(w), 1735(vs), 1605(w), 1490(m), 1205(s), 1170(s), 750(s), 700(vs) cm-1 ; 1H-NMR δ: 7.48-7.18(m, 10H), 4.60(d, J=8.1 Hz, 1H), 4.56(s, 2H), 3.89(d, J=7.7 Hz, 1H), 3.79(s, 3H), 3.67(d, J=4.8 Hz, 2H), 3.37(dd, J=8.1, 5.5 Hz, 1), 3.20(s, 3H), 2.96(ddt, J=5.5, 7.7, 4.8 Hz, 1H) ppm.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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